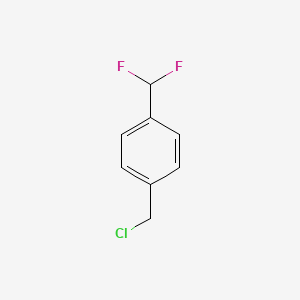

1-(Chloromethyl)-4-(difluoromethyl)benzene

Vue d'ensemble

Description

“1-(Chloromethyl)-4-(difluoromethyl)benzene” is a type of aromatic compound, which includes a benzene ring in its structure . Benzene is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene .

Synthesis Analysis

While specific synthesis methods for “1-(Chloromethyl)-4-(difluoromethyl)benzene” were not found, similar compounds have been synthesized through various methods. For instance, aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)-sulfonyl)benzene under transition metal-free conditions .Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-4-(difluoromethyl)benzene” likely includes a benzene ring, given its name. Benzene is a cyclic hydrocarbon, with each molecule made up of six carbon atoms and six hydrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “1-(Chloromethyl)-4-(difluoromethyl)benzene” were not found, similar compounds have been involved in various chemical reactions. For example, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied .Applications De Recherche Scientifique

Fluorophore Design

The compound’s structure is conducive to the creation of single-benzene-based fluorophores (SBBFs), which are important in fluorescence-based materials and techniques. These applications span across various fields including analytical, imaging, and sensing techniques . The electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone makes it an excellent candidate for designing new SBBF derivatives in materials science.

Radical Trifluoromethylation

In the field of radical chemistry, 1-(Chloromethyl)-4-(difluoromethyl)benzene can be used to introduce trifluoromethyl groups into carbon-centered radicals. This process is crucial for the advancement of pharmaceuticals, agrochemicals, and material sciences, as the trifluoromethyl group plays an increasingly important role in these areas .

Chromatographic Analysis

In chromatography, derivatives of 1-(Chloromethyl)-4-(difluoromethyl)benzene can be used as standards or reagents. They can help in the derivatization process, which is essential for the analysis of complex mixtures by improving the volatility, stability, and detectability of various compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that difluoromethylated compounds are often used in the functionalization of diverse fluorine-containing heterocycles , which are core moieties of various biologically and pharmacologically active ingredients .

Mode of Action

The mode of action of 1-(Chloromethyl)-4-(difluoromethyl)benzene involves difluoromethylation, a process that has seen significant advances in recent years . This process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The compound likely interacts with its targets through this mechanism, leading to changes at the molecular level.

Biochemical Pathways

The compound’s difluoromethylation process likely impacts various biochemical pathways, given the importance of difluoromethyl groups in pharmaceuticals, agrochemicals, and materials .

Result of Action

Given the compound’s involvement in difluoromethylation processes, it’s likely that it contributes to the creation of biologically and pharmacologically active ingredients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Chloromethyl)-4-(difluoromethyl)benzene. For instance, the compound’s environmental fate and biodegradability could be studied in a model aquatic ecosystem . Additionally, the compound’s environmental footprint could be assessed using updated characterisation and normalisation factors .

Propriétés

IUPAC Name |

1-(chloromethyl)-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRVOAQXHDVAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

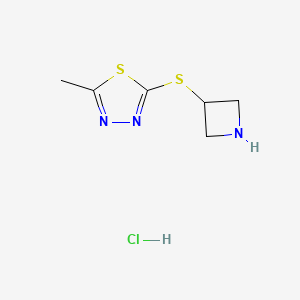

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)

![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)